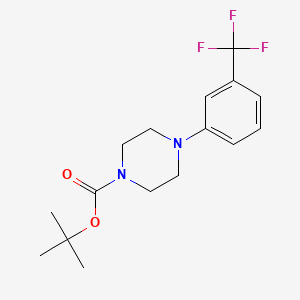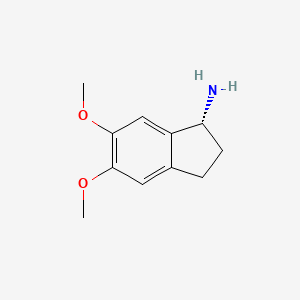
t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, also known as TFMPP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic organic compound that is used in a variety of industrial applications. TFMPP has been studied for its potential applications in drug synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research. It has been used in drug synthesis, as an intermediate in the synthesis of pharmaceuticals such as anti-HIV drugs. It has also been used in biochemistry and physiology research, as a probe molecule to study the effects of certain drugs on cell membranes. Additionally, this compound has been studied for its potential use as a pesticide.
Mecanismo De Acción
The mechanism of action of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an agonist at certain serotonin receptors. It is thought to bind to the 5-HT3 receptor, which is involved in mediating the effects of certain drugs on the central nervous system. Additionally, this compound is believed to interact with other serotonin receptors, such as the 5-HT2A receptor, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, this compound is thought to have an effect on the release of dopamine, which is involved in reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate in lab experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, due to its lack of specificity for certain serotonin receptors, this compound may not be the best choice for studying the effects of certain drugs on the central nervous system.
Direcciones Futuras
Future research on t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should focus on developing more specific analogs of this compound that can be used to study the effects of certain drugs on the central nervous system. Finally, research should be conducted to determine the potential uses of this compound as a pesticide.
Métodos De Síntesis
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be synthesized from piperazine by reaction with trifluoromethylphenyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is purified by recrystallization. The reaction is carried out at room temperature and has a high yield.
Propiedades
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRXGCTQLELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)










